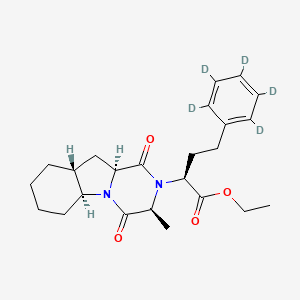

Trandolapril diketopiperazine-d5

説明

特性

分子式 |

C24H32N2O4 |

|---|---|

分子量 |

417.6 g/mol |

IUPAC名 |

ethyl (2S)-2-[(3S,5aS,9aR,10aS)-3-methyl-1,4-dioxo-5a,6,7,8,9,9a,10,10a-octahydro-3H-pyrazino[1,2-a]indol-2-yl]-4-(2,3,4,5,6-pentadeuteriophenyl)butanoate |

InChI |

InChI=1S/C24H32N2O4/c1-3-30-24(29)20(14-13-17-9-5-4-6-10-17)25-16(2)22(27)26-19-12-8-7-11-18(19)15-21(26)23(25)28/h4-6,9-10,16,18-21H,3,7-8,11-15H2,1-2H3/t16-,18+,19-,20-,21-/m0/s1/i4D,5D,6D,9D,10D |

InChIキー |

AKUCMKAPHCGRFV-YFCLCGKXSA-N |

異性体SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)OCC)N2[C@H](C(=O)N3[C@H]4CCCC[C@@H]4C[C@H]3C2=O)C)[2H])[2H] |

正規SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)N2C(C(=O)N3C4CCCCC4CC3C2=O)C |

製品の起源 |

United States |

Difference between Trandolaprilat and Trandolapril diketopiperazine-d5

The following technical guide details the structural, functional, and analytical distinctions between Trandolaprilat (the active pharmacophore) and Trandolapril Diketopiperazine-d5 (a stable isotope-labeled analytical standard for a specific degradation product).

Executive Summary

In the development of Angiotensin-Converting Enzyme (ACE) inhibitors, distinguishing between active metabolites and degradation products is critical for both efficacy and safety.[1][2]

-

Trandolaprilat is the bioactive diacid metabolite formed in vivo via hepatic hydrolysis of the prodrug Trandolapril.[2][3][4] It is the therapeutic agent responsible for blood pressure regulation.[2][3][4][5][6]

-

Trandolapril Diketopiperazine-d5 is a synthetic, deuterated reference standard used in analytical chemistry.[1][2] It corresponds to Trandolapril Diketopiperazine , a pharmacologically inactive degradation impurity formed by the intramolecular cyclization of Trandolapril. The "-d5" variant serves as an Internal Standard (IS) for quantifying this impurity during stability testing and pharmacokinetic profiling.[1][2]

Chemical Identity & Structural Analysis[1][7]

The core difference lies in the topology of the peptide backbone and the oxidation state of the C-terminal carboxylate .[1][2]

Trandolaprilat (Active Metabolite)[1][2][4][8]

-

Formation: Hydrolysis of the ethyl ester moiety of Trandolapril.[2][7]

-

Structural Key: Retains the linear dipeptide-mimetic structure required to chelate the Zinc ion (

) in the ACE active site.[1][2] -

Molecular Feature: Contains two free carboxylic acid groups: one on the octahydroindole ring and one on the phenylpropyl side chain.[2]

Trandolapril Diketopiperazine-d5 (Analytical Standard)[1][2]

-

Formation: Intramolecular condensation between the secondary amine (N-terminus) and the carboxylic acid (C-terminus) of the parent Trandolapril molecule.[1][2]

-

Structural Key: The cyclization forms a pyrazine ring fused to the octahydroindole system, creating a rigid tricyclic core. This "locking" of the structure sterically hinders binding to ACE, rendering it inactive.

-

Isotopic Labeling (-d5): Contains five deuterium atoms, typically on the phenyl ring of the side chain.[1][2] This increases the mass by +5 Da, allowing mass spectrometric differentiation from the non-labeled impurity while retaining identical chromatographic behavior.

Comparative Physicochemical Properties[1][2]

| Feature | Trandolaprilat | Trandolapril Diketopiperazine-d5 |

| Role | Active Pharmacophore | Analytical Internal Standard (IS) |

| Precursor | Trandolapril (via Hydrolysis) | Trandolapril (via Cyclization) |

| Activity | Potent ACE Inhibitor ( | Inactive (Impurity/Degradant) |

| Key Functional Group | Two Carboxylic Acids (-COOH) | One Ethyl Ester, One Cyclic Amide |

| Topology | Open/Linear Dipeptide Mimic | Tricyclic Fused System (Rigid) |

| Mass Spectrometry | Target Analyte (M) | Reference Standard (M+5) |

Mechanism of Formation

Understanding the divergent pathways of the parent drug (Trandolapril) is essential for controlling purity and predicting efficacy.[2]

Pathway Visualization

The following diagram illustrates the parallel pathways: Bio-activation (desirable) vs. Degradation (undesirable).[1][2]

Figure 1: Divergent metabolic and degradation pathways of Trandolapril.[1][2] Green indicates the therapeutic pathway; Red indicates the degradation pathway monitored by the d5 standard.

Analytical Applications & Protocols

Why Use Trandolapril Diketopiperazine-d5?

In regulated bioanalysis (GLP), simply detecting the impurity is insufficient.[2] You must quantify it accurately in the presence of the parent drug and biological matrix.[2]

-

Matrix Effect Correction: Biological samples (plasma/urine) suppress ionization in LC-MS/MS. The d5-labeled standard co-elutes with the impurity but is mass-resolved.[1][2] Any suppression affecting the impurity affects the d5 standard equally, allowing for ratio-based correction.[1][2]

-

Stability Indication: ACE inhibitors are prone to cyclization under heat, moisture, or acidic conditions. The DKP-d5 standard is used to validate stability-indicating methods to ensure the drug product has not degraded into the inactive DKP form.[1][2]

Experimental Protocol: LC-MS/MS Separation

Objective: Quantify Trandolaprilat (efficacy) and Trandolapril DKP (impurity) simultaneously using the d5 standard.

Methodology:

-

Sample Prep: Protein precipitation of plasma (100 µL) using Acetonitrile spiked with Trandolapril DKP-d5 (IS).[1][2]

-

Chromatography (HPLC):

-

Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).[2]

-

Mobile Phase A: 0.1% Formic Acid in Water.[2]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 5 minutes.

-

Note: Trandolaprilat (more polar, diacid) elutes earlier.[2] Trandolapril DKP (less polar, ester/cyclic) elutes later, near the parent drug.

-

-

Mass Spectrometry (MRM Mode):

Workflow Diagram

Figure 2: Analytical workflow utilizing the d5 internal standard for precise quantification.[1][2][9]

References

-

DrugBank Online. (2023).[1][2] Trandolaprilat: Pharmacology and Metabolite Data. Retrieved from [Link][1][2]

-

European Pharmacopoeia (Ph.[1][2] Eur.). (2023).[1][2] Trandolapril Monograph: Impurity D (Diketopiperazine). Retrieved from [Link][1][2]

-

PubChem. (2023).[1][2] Trandolaprilat Compound Summary. Retrieved from [Link][1][2][7]

-

U.S. Food and Drug Administration (FDA). (2023).[1][2] Mavik (Trandolapril) Prescribing Information. Retrieved from [Link][1][2][6]

Sources

- 1. Trandolapril | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. Trandolapril - Wikipedia [en.wikipedia.org]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. mims.com [mims.com]

- 5. goodrx.com [goodrx.com]

- 6. Trandolapril | C24H34N2O5 | CID 5484727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Trandolaprilat | C22H30N2O5 | CID 5464097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]

- 9. medchemexpress.com [medchemexpress.com]

Technical Guide: Solubilization & Handling of Trandolapril Diketopiperazine-d5

[1]

Executive Summary

Trandolapril diketopiperazine-d5 (Trandolapril-d5 Impurity D) is the stable isotope-labeled internal standard (IS) required for the precise quantification of Trandolapril’s primary degradation product.[1] Due to the formation of a rigid 2,5-diketopiperazine (DKP) ring, this compound exhibits distinct solubility behaviors compared to the parent drug, Trandolapril.[1]

This guide provides a definitive solubility assessment and handling protocol. The core directive is to utilize Methanol (MeOH) as the primary solvent for stock preparation , while reserving Acetonitrile (ACN) for dilution and mobile phase integration.[1] Direct solubilization in 100% Acetonitrile is discouraged for high-concentration stocks due to the lack of hydrogen bond donation required to disrupt the crystal lattice of the cyclic dipeptide core.[1]

Chemical Identity & Structural Context[2][3][4][5][6]

Understanding the solubility requires analyzing the structural transformation from the parent drug to the impurity.

-

Synonyms: Trandolapril Impurity D (d5-labeled), Trandolapril Related Compound D (d5).[1]

-

Structural Change: The degradation involves an intramolecular cyclization of the dipeptide backbone, forming a six-membered piperazine-2,5-dione ring.[1]

-

Solubility Implication: This cyclization removes two hydrogen bond donors/acceptors (the free amine and the carboxylic acid/ester interface), creating a more rigid, compact, and lipophilic structure. However, the DKP ring has high lattice energy, often requiring protic solvents (like MeOH) to solvate effectively.[1]

Degradation Pathway Visualization

Figure 1: Mechanism of Trandolapril degradation into the Diketopiperazine impurity. The formation of the cyclic system alters polarity and solubility.[1]

Solubility Assessment: Methanol vs. Acetonitrile[1]

The choice between Methanol and Acetonitrile is not arbitrary; it is dictated by the interaction between the solvent's polarity and the solute's crystal lattice.

Comparative Solubility Table

| Feature | Methanol (MeOH) | Acetonitrile (ACN) | Recommendation |

| Solvent Type | Polar Protic | Polar Aprotic | Use MeOH for Stock |

| Solvation Mechanism | Hydrogen bond donor & acceptor.[1] Disrupts DKP intermolecular H-bonds.[1] | Dipole-dipole interactions only.[1] Poor H-bond donor.[1] | Use ACN for Dilution |

| Solubility Capacity | High (>1 mg/mL).[1] Rapid dissolution. | Moderate to Low . Risk of slow dissolution or precipitation at high conc.[1] | Avoid 100% ACN for Stock |

| Stability | Excellent (stored at -20°C).[1] | Good, but evaporation rates are higher. | Monitor Evaporation |

| LC-MS Compatibility | Excellent (Common Mobile Phase B).[1] | Excellent (Common Mobile Phase B).[1] | Compatible |

Critical Insight: The "Protic" Advantage

Diketopiperazines stack efficiently in the solid state due to intermolecular hydrogen bonding between the amide groups of the ring.

-

Methanol can donate hydrogen protons to these amides, breaking the lattice and solvating the molecule.

-

Acetonitrile cannot donate protons.[1] It struggles to break the strong intermolecular bonds of the solid DKP, leading to potential "undissolved micro-particles" that can compromise quantitative accuracy.

Validated Experimental Protocol

This protocol ensures complete solubilization and prevents "crash-out" when introducing the standard into aqueous mobile phases.[1]

Reagents Required[8]

-

Primary Solvent: Methanol (LC-MS Grade).[1]

-

Diluent: 50:50 Acetonitrile:Water (v/v) + 0.1% Formic Acid.[1]

Workflow Diagram

Figure 2: Step-by-step decision tree for preparing the internal standard stock solution.

Detailed Procedure

Step 1: Primary Stock Preparation (1.0 mg/mL)[1]

-

Weigh approximately 1.0 mg of Trandolapril diketopiperazine-d5 into a 1.5 mL amber glass vial.

-

Add 1.0 mL of 100% Methanol .

-

Vortex for 30 seconds.

-

Sonicate for 5 minutes at ambient temperature. Note: Avoid heating, as DKPs can undergo epimerization at high temperatures.

-

Inspect for clarity.[1] The solution should be colorless and free of particulate matter.

Step 2: Working Standard (10 µg/mL)[1]

-

Transfer 10 µL of the Primary Stock into a new vial.

-

Add 990 µL of 50:50 Acetonitrile:Water (or your specific mobile phase).[1]

-

Vortex to mix.[1]

-

Why this mix? Diluting directly into 100% water may cause precipitation due to the lipophilicity of the DKP. Using 50% organic ensures the compound remains in solution while matching initial LC gradient conditions.

-

Step 3: Storage

-

Stock (MeOH): Stable for 6 months at -20°C or -80°C.

-

Working Std: Prepare fresh weekly or store at 4°C for up to 1 month.

Troubleshooting & Scientific Rationale

Issue: Precipitation in Aqueous Mobile Phase

If you observe low recovery or peak splitting in LC-MS:

-

Cause: The DKP is significantly more lipophilic than the open-ring parent drug.[1] If your initial mobile phase is >90% water, the IS may be precipitating on the column head.

-

Solution: Increase the organic content of the sample solvent (reconstitution solution) to at least 30-40% Methanol or Acetonitrile.

Issue: Deuterium Isotope Effect

References

-

European Pharmacopoeia (Ph.[1][4] Eur.) . Trandolapril Monograph 2245. (Defines "Impurity D" as the diketopiperazine derivative and specifies chromatographic conditions). [1]

-

United States Pharmacopeia (USP) . Trandolapril Related Compound D.[1][5][3][6] (Identifies the compound as the diketopiperazine degradation product). [1]

-

Toronto Research Chemicals . Trandolapril Diketopiperazine-d5 Product Data Sheet. (Confirms structure and general solubility in Methanol/DMSO).

-

PubChem . Trandolapril Compound Summary. (Provides physicochemical properties of the parent compound and metabolites).[1]

- G. Gumieniczek et al.Stability-indicating LC method for determination of trandolapril. J. Pharm. Biomed. Anal.

Sources

- 1. drugfuture.com [drugfuture.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. Trandolapril impurity D EP Reference Standard Sigma Aldrich [sigmaaldrich.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. ::Trandolapril Diketopiperazine | CAS NO: 149881-40-3 | SVAK:: [svaklifesciences.com]

Technical Guide: Structural Elucidation of Trandolapril Degradation Products Using Stable Isotope (d5) Tracing

Executive Summary

The stability profile of Trandolapril (TRP), a lipophilic angiotensin-converting enzyme (ACE) inhibitor, presents unique analytical challenges due to its susceptibility to both hydrolysis and intramolecular cyclization. While standard LC-UV methods can quantify known impurities, they often fail to definitively characterize unknown degradants or distinguish isobaric interferences in complex matrices.

This guide details an advanced workflow utilizing Trandolapril-d5 (phenyl-d5) as a mechanistic probe. By employing a 1:1 stable isotope spiking strategy during LC-MS/MS analysis, researchers can generate distinct "twin-ion" spectral signatures. This method provides unambiguous confirmation of drug-derived impurities, differentiating them from matrix background and validating fragmentation pathways for structural elucidation.

The Chemistry of Trandolapril Instability

Trandolapril is a prodrug containing an ethyl ester moiety and a homopiperazine ring system. Its degradation is governed by two primary mechanisms:

-

Hydrolysis (Acid/Base Catalyzed): The ethyl ester group is labile. Hydrolysis yields Trandolaprilat , the active diacid metabolite. This is the dominant pathway in aqueous environments and biological systems.

-

Intramolecular Cyclization (Steric Strain): The proximity of the secondary amine and the carboxylic acid (or ester) carbonyl facilitates nucleophilic attack, leading to the formation of Diketopiperazine (DKP) derivatives. This pathway is often accelerated by thermal stress and specific pH conditions (isoelectric points).

Mechanistic Pathway Diagram

The following diagram illustrates the degradation cascade and the corresponding mass shifts tracked by the d5-isotope.

Figure 1: Degradation pathways of Trandolapril showing m/z transitions for native and d5-labeled species.

The Strategic Role of Deuterated (d5) Analogs

The "Anchor" Concept

For this protocol, we utilize Trandolapril-d5 labeled on the phenylethyl ring .

-

Why this label? The phenylethyl group is metabolically and chemically stable under standard stress conditions. Unlike the ethyl ester (lost during hydrolysis), the phenyl ring is retained in both Trandolaprilat and DKP derivatives.

-

The Result: Any degradation product retaining the core skeleton will exhibit a mass shift of exactly +5 Da compared to the non-labeled counterpart.

The "Twin-Ion" Effect

By spiking the stressed sample with Trandolapril-d5, every drug-related peak in the Mass Spectrometer (MS) spectrum will appear as a doublet separated by 5 Da.

-

Peaks with +5 Da shift: Confirmed drug-related degradants.

-

Peaks without +5 Da shift: Buffer salts, column bleed, or excipient impurities.

Experimental Workflow

Stress Testing Protocol (ICH Q1A R2 Compliant)

Prepare stock solutions of Trandolapril (1 mg/mL in Acetonitrile). Subject aliquots to the following conditions:

| Stress Type | Condition | Duration | Target Degradation |

| Acid Hydrolysis | 0.1 N HCl, 60°C | 4 Hours | Trandolaprilat (Major) |

| Base Hydrolysis | 0.1 N NaOH, Ambient | 1 Hour | Trandolaprilat (Rapid) |

| Thermal/Humidity | 60°C / 75% RH | 7 Days | Diketopiperazines |

| Oxidation | 3% H2O2, Ambient | 2 Hours | N-Oxides (Minor) |

Sample Preparation & Isotope Spiking

-

Neutralization: Quench acid/base samples to pH 7.0.

-

Dilution: Dilute stressed samples to a target concentration of 10 µg/mL using Mobile Phase A/B (50:50).

-

The Spike: Add Trandolapril-d5 internal standard to the final vial to achieve a concentration of 10 µg/mL (1:1 ratio with the parent drug target).

LC-MS/MS Conditions

-

Instrument: Q-TOF or Orbitrap (High Resolution is preferred for formula confirmation).

-

Column: C18 Reverse Phase (e.g., BEH C18, 100mm x 2.1mm, 1.7µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Ionization: ESI Positive Mode.

Analytical Workflow Diagram

Figure 2: Step-by-step analytical workflow for isotope-assisted impurity profiling.

Structural Elucidation Case Studies

Case A: Identification of Trandolaprilat (Hydrolysis Product)

-

Observation: In the acid-stressed sample, a major peak elutes earlier than the parent (more polar).

-

MS Spectrum: Shows a base peak at m/z 403.2.

-

Isotope Verification:

-

The d5-spiked trace shows a co-eluting peak at m/z 408.2.

-

Mass Shift: 408.2 - 403.2 = 5.0 Da.

-

Case B: Identification of Diketopiperazine (Cyclization Product)[1]

-

Observation: In thermal/humidity samples, a peak elutes later or close to the parent (hydrophobic interaction of the new ring).

-

MS Spectrum: Shows a base peak at m/z 385.2.

-

Isotope Verification:

-

The d5-spiked trace shows a co-eluting peak at m/z 390.2.

-

Mass Shift: +5.0 Da.

-

Mechanistic Check:

-

From Trandolaprilat (403): 403 - 385 = 18 Da (Loss of H2O).

-

From Trandolapril (431): 431 - 385 = 46 Da (Loss of EtOH).

-

-

Summary of Mass Transitions[2]

| Compound | Molecular Formula | Theoretical m/z [M+H]+ | d5-Analog m/z [M+H]+ | Delta Mass |

| Trandolapril | C24H34N2O5 | 431.25 | 436.28 | +5.03 |

| Trandolaprilat | C22H30N2O5 | 403.22 | 408.25 | +5.03 |

| Diketopiperazine | C22H28N2O4 | 385.21 | 390.24 | +5.03 |

Regulatory & Quality Context

The identification of these degradants is not merely academic; it is a regulatory requirement under ICH Q1A (R2) (Stability Testing) and ICH Q3B (R2) (Impurities in New Drug Products).

-

Reporting Thresholds: Any impurity >0.1% must be identified.

-

Toxicological Concern: While Trandolaprilat is an active metabolite (safe), Diketopiperazines are cyclized impurities that must be qualified to ensure they do not possess off-target toxicity.

-

Validation: The use of d5-isotopes provides the "specificity" required for analytical method validation, proving that the method can unequivocally track the API breakdown products in the presence of excipients.

References

-

ICH Guidelines. Q1A(R2): Stability Testing of New Drug Substances and Products.[1][2] International Council for Harmonisation.[3] [Link]

-

Dendeni, M., et al. (2012).[3] "Impurity profiling of trandolapril under stress testing: Structure elucidation of by-products and development of degradation pathway." International Journal of Pharmaceutics. [Link]

-

Sahu, K., et al. (2011).[3][4] "A Validated UPLC Method Used for the Determination of Trandolapril and its Degradation Products as per ICH Guidelines." Current Pharmaceutical Analysis. [Link][3]

-

Pharmaffiliates. "Trandolaprilat-d5 Diketopiperazine Reference Standard." [Link]

-

Alsante, K. M., et al. (2007). "The role of degradant profiling in active pharmaceutical ingredients and drug products." Advanced Drug Delivery Reviews. [Link]

Sources

Technical Guide: Metabolic and Degradation Pathway of Trandolapril to Diketopiperazine Derivative

The following technical guide details the metabolic and degradation pathway of Trandolapril to its diketopiperazine derivative.

Executive Summary

Trandolapril is a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and heart failure.[1] While its primary metabolic pathway involves hepatic hydrolysis to the active metabolite trandolaprilat, a critical secondary pathway involves the formation of a diketopiperazine (DKP) derivative .

This guide analyzes the formation of Trandolapril Diketopiperazine (Impurity D) . Unlike oxidative Phase I metabolism, this transformation is primarily a chemical instability pathway (intramolecular cyclization) that can occur in vivo (non-enzymatic) or ex vivo (during storage/formulation).[1] Understanding this pathway is vital for impurity profiling, stability indicating method development, and ensuring drug safety.

Chemical Identity and Structural Transformation[3]

The formation of the diketopiperazine derivative is an intramolecular cyclization reaction.[2] Trandolapril contains a dipeptide-like backbone (modified L-alanine and L-proline analogue) which is structurally predisposed to form a six-membered lactam ring.[1]

The Parent: Trandolapril[5][6]

-

IUPAC Name: (2S,3aR,7aS)-1-[(2S)-2-{[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino}propanoyl]octahydro-1H-indole-2-carboxylic acid.[1]

-

Key Structural Features:

The Product: Trandolapril Diketopiperazine (Impurity D)[2]

-

Common Name: Trandolapril Impurity D; Trandolapril DKP.

-

Chemical Name: (S)-ethyl 2-[(3S,5aS,9aR,10aS)-3-Methyl-1,4-dioxodecahydropyrazino[1,2-a]indol-2(1H)-yl]-4-phenylbutanoate.[1][3]

-

Structural Change: The free carboxylic acid of the octahydroindole condenses with the secondary amine of the alanine moiety, eliminating a water molecule to form a stable six-membered piperazine-2,5-dione (diketopiperazine) ring.[1]

Mechanistic Pathway: Intramolecular Cyclization[1][4]

The conversion of Trandolapril to its DKP derivative is a classic example of peptide degradation via intramolecular aminolysis . While often categorized under stability, it is a relevant biotransformation pathway that competes with hydrolysis.

Reaction Mechanism[1]

-

Conformational Rotation: The peptide bond between the alanine and octahydroindole moieties rotates to a cis-like conformation, bringing the N-terminal secondary amine into proximity with the C-terminal carboxylic acid carbonyl.[1]

-

Nucleophilic Attack: The lone pair of the secondary amine (on the alanine residue) attacks the carbonyl carbon of the carboxylic acid (on the indole residue).

-

Dehydration: This nucleophilic addition-elimination reaction results in the loss of one water molecule (

).[1] -

Ring Closure: A stable, bicyclic fused ring system (pyrazino-indole) is formed.[1]

Catalytic Factors[1][3]

-

pH: The reaction is pH-dependent.[1][4] It is accelerated in acidic conditions (protonation of the carbonyl oxygen) and potentially in basic conditions (deprotonation of the amine), though the neutral zwitterionic form also exhibits reactivity.

-

Temperature: High temperatures significantly increase the rate of cyclization (Arrhenius behavior).

-

Excipients: Interaction with polymers (e.g., Eudragit E) or moisture in solid-state formulations can catalyze this pathway.[1]

Pathway Visualization

The following diagram illustrates the competitive pathways of Trandolapril: Hydrolysis (Activation) vs. Cyclization (Degradation).

Figure 1: Mechanistic pathway showing the divergence between bioactivation (Trandolaprilat) and degradation (DKP).[1][2]

Experimental Protocols for Detection & Characterization

To validate this pathway or quantify the DKP impurity, the following stability-indicating HPLC protocol is recommended. This method effectively separates the parent drug, the active metabolite, and the DKP derivative.

Protocol: Stability-Indicating HPLC Method

Objective: Quantify Trandolapril and Trandolapril DKP in bulk drug or formulation.

| Parameter | Specification |

| Column | C18 (Octadecyl silane), 250 mm × 4.6 mm, 5 µm (e.g., Hypersil Gold or equivalent) |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.[1][5]0) [50:50 v/v] |

| Buffer Prep | 0.025% Triethylamine in water, adjusted to pH 3.0 with Orthophosphoric acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis / PDA at 210 nm (DKP has significant absorbance here) |

| Temperature | 25°C ± 2°C |

| Injection Vol | 20 µL |

| Run Time | ~10-15 minutes |

Methodology Steps:

-

Standard Preparation: Dissolve Trandolapril reference standard in mobile phase to a concentration of 50 µg/mL.

-

Impurity Generation (Force Degradation): To confirm DKP retention time, subject a sample of Trandolapril to thermal stress (80°C for 4 hours) or acid hydrolysis (0.1 N HCl, 60°C, 2 hours).[1] The DKP peak typically elutes after Trandolapril due to increased lipophilicity (loss of polar COOH and formation of lactam).

-

System Suitability: Ensure resolution (Rs) > 2.0 between Trandolapril and any adjacent peaks.

-

Analysis: Inject the sample. Trandolapril typically elutes around 4-5 minutes (depending on exact column dimensions).[1] The DKP derivative will appear as a distinct peak.

Protocol: LC-MS/MS Identification[1][2]

For definitive structural confirmation, Mass Spectrometry is required.

-

Ionization: Electrospray Ionization (ESI), Positive Mode.[1]

-

Trandolapril [M+H]+: m/z ~431.5[1]

-

Trandolapril DKP [M+H]+: m/z ~413.5 (Mass shift of -18 Da corresponding to loss of

).[1] -

Fragmentation Pattern: The DKP ring is highly stable; fragmentation often occurs on the phenylpropyl side chain.

Clinical & Pharmaceutical Relevance

Toxicity and Efficacy[1]

-

Loss of Potency: The conversion to DKP is irreversible. Since the free carboxylic acid and the specific stereochemistry of the alanine-proline bond are required for ACE active site binding, Trandolapril DKP is pharmacologically inactive . High levels of DKP formation directly correlate to a loss of drug potency.

-

Safety: While generally considered a low-toxicity degradation product, regulatory bodies (ICH Q3B) require strict limits (typically < 0.2% or < 0.5% depending on dose) for such impurities in pharmaceutical products.[1]

Formulation Strategy

To mitigate this pathway during drug development:

-

Moisture Control: Use desiccants in packaging, as moisture facilitates the proton transfer required for cyclization.

-

pH Control: Avoid acidic excipients that protonate the carbonyl oxygen, making it more electrophilic.

-

Steric Hindrance: The bulky phenylpropyl group provides some resistance, but the cis-trans isomerization of the proline bond remains the rate-limiting step.

References

-

PubChem. (n.d.).[1] Trandolapril Compound Summary. National Library of Medicine. Retrieved from [Link][1]

-

Gumieniczek, A., & Hopkała, H. (2025).[1] Stability-Indicating HPLC Determination of Trandolapril in Bulk Drug and Pharmaceutical Dosage Forms. Journal of Liquid Chromatography & Related Technologies. Retrieved from [Link]

-

Lin, S. Y., et al. (2002).[1] Intramolecular cyclization of diketopiperazine formation in solid-state enalapril maleate studied by thermal FT-IR microscopic system. European Journal of Pharmaceutics and Biopharmaceutics. Retrieved from [Link]

-

DrugBank Online. (n.d.).[1] Trandolapril: Pharmacology and Metabolites. Retrieved from [Link][1]

Sources

- 1. Trandolapril | C24H34N2O5 | CID 5484727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Intramolecular cyclization of diketopiperazine formation in solid-state enalapril maleate studied by thermal FT-IR microscopic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aschemicals.com [aschemicals.com]

- 4. Kinetics of diketopiperazine formation using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Technical Guide: Certificate of Analysis (CoA) Requirements for Trandolapril-d5 Internal Standard

[1]

Executive Summary

In high-sensitivity LC-MS/MS bioanalysis, the integrity of the Internal Standard (IS) is the fulcrum upon which quantitative accuracy rests.[1][2][3] For Trandolapril-d5 , a stable isotope-labeled (SIL) analogue of the ACE inhibitor Trandolapril, the Certificate of Analysis (CoA) is not merely a compliance document—it is a risk mitigation tool.[1]

This guide dissects the critical quality attributes (CQAs) required in a Trandolapril-d5 CoA. It moves beyond basic identity confirmation to address the specific risks of isotopic impurity (d0 contribution) and cross-signal interference , providing actionable protocols to validate these standards before they enter regulated workflows.

Part 1: The Physics of Fidelity – Why CoA Specifics Matter

The "d0" Problem: Isotopic Purity vs. Chemical Purity

While chemical purity ensures the substance is Trandolapril-d5, isotopic purity ensures it is not Trandolapril-d0 (the unlabeled analyte).[1]

In an LC-MS/MS assay, Trandolapril (Analyte) and Trandolapril-d5 (IS) co-elute.[1] We separate them by mass (m/z).[1] However, if the synthesis of the d5 variant is incomplete, it will contain traces of the d0 form. This "native" impurity adds signal to the analyte channel, creating a positive bias that is particularly devastating at the Lower Limit of Quantitation (LLOQ).[3]

Mechanism of Interference

-

Analyte Channel: Monitors the transition for Trandolapril (e.g., m/z 431.5 → 234.2).

-

IS Channel: Monitors the transition for Trandolapril-d5 (e.g., m/z 436.5 → 239.2).[1]

-

The Risk: If the IS contains 1% Trandolapril-d0, spiking the IS into a blank matrix will produce a phantom peak in the Analyte Channel.[1]

Visualization: The Isotopic Interference Pathway

The following diagram illustrates how impurities in the Internal Standard propagate errors into the final quantification data.

Figure 1: Propagation of error caused by isotopic impurity (d0) in the Internal Standard.

Part 2: Anatomy of a Compliant CoA

A CoA for Trandolapril-d5 used in regulated (GLP/GMP) bioanalysis must contain specific data points. A generic "Purity > 98%" statement is insufficient.

Essential CoA Sections & Acceptance Criteria

| CoA Section | Parameter | Critical Requirement / Acceptance Criteria | Technical Rationale |

| Identity | Proton NMR ( | Structure confirmation; absence of significant foreign organic signals.[1] | Confirms the deuterated ethyl ester moiety is intact. |

| Mass Spectrometry (MS) | Parent ion matching theoretical mass ( | Confirms molecular weight identity.[4] | |

| Isotopic Purity | Isotopic Enrichment | Ensures maximal labeling efficiency. | |

| Unlabeled Content (d0) | CRITICAL: Limits the contribution of the IS to the analyte signal (blank interference). | ||

| Chemical Purity | HPLC-UV / UPLC | Impurities may cause ion suppression or compete for ionization.[1] | |

| Physical | Appearance | White to off-white solid | Visual check for degradation (yellowing).[1] |

| Solvents | Residual Solvents | Report value (e.g., < 1.0%) | Solvent weight must be subtracted for accurate stock preparation.[1] |

| Water | Karl Fischer (KF) | Report value % | Hygroscopic nature of ACE inhibitors requires water correction.[1] |

The "d0" Calculation Note

The CoA must explicitly state the percentage of the d0 isotopologue.

-

Acceptable: "d0 < 0.1%"

-

Unacceptable: "Isotopic Purity > 99%" (This is ambiguous; it could mean average enrichment per site, not the absence of the d0 molecule).

Part 3: Validation Protocols (Self-Validating Systems)[1]

As a scientist, you cannot blindly trust the vendor's CoA. You must verify suitability in your specific LC-MS method.[1][5]

Protocol A: Cross-Signal Contribution Test (The "Crosstalk" Check)

Objective: Quantify the interference of the IS on the Analyte and vice-versa.

Step-by-Step Methodology:

-

Preparation:

-

Solution A (IS Only): Prepare Trandolapril-d5 at the working concentration (e.g., 500 ng/mL) in mobile phase.

-

Solution B (Analyte Only): Prepare Trandolapril (d0) at the ULOQ (Upper Limit of Quantitation) concentration.[1]

-

Solution C (Blank): Pure mobile phase/matrix blank.

-

-

LC-MS/MS Injection Sequence:

-

Inject Solution C (Blank)

2. -

Inject Solution A (IS Only)

3. -

Inject Solution B (Analyte Only)

3.

-

-

Data Analysis:

-

IS Interference: Monitor the Analyte MRM transition in the Solution A injections.

-

Calculation: (Area of Analyte Peak in Solution A / Area of Analyte Peak at LLOQ)

100. -

Acceptance Criteria: Interference must be < 20% of the LLOQ response (per FDA/ICH M10 guidelines).

-

-

Analyte Interference: Monitor the IS MRM transition in the Solution B injections.

-

Protocol B: Stock Solution Verification

Objective: Ensure the received solid standard matches the certificate value before committing to a full study.

-

Weighing: Weigh duplicate portions of Trandolapril-d5 (approx. 1-2 mg) into volumetric flasks.

-

Dissolution: Dissolve in Methanol or Acetonitrile (Trandolapril is freely soluble in organic solvents).

-

Comparison: Analyze against a previously qualified batch or a certified reference standard of Trandolapril (d0) (correcting for concentration).

-

Criteria: The response factor (Area / Concentration) should match within ±5%.

Part 4: Workflow Visualization

The following workflow outlines the decision logic for accepting a Trandolapril-d5 lot based on CoA data and internal verification.

Figure 2: Quality Assurance Workflow for Deuterated Internal Standards.

References

-

US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

International Council for Harmonisation (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

-

Stokvis, E., Rosing, H., & Beijnen, J. H. (2005).[1] Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5484727, Trandolapril. Retrieved from [Link][1]

Sources

- 1. Trandolapril | C24H34N2O5 | CID 5484727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Comprehensive Technical Guide: Trandolapril Diketopiperazine-d5 Storage & Stability

Executive Summary

Trandolapril Diketopiperazine-d5 (Trandolapril-DKP-d5) is the stable isotope-labeled analog of the primary cyclized degradant of Trandolapril (Impurity D). It serves as a critical Internal Standard (IS) for the accurate quantification of Trandolapril and its metabolites in bioanalytical and stability-indicating assays.

This guide defines the physicochemical stability profile of Trandolapril-DKP-d5, detailing the mechanistic causes of degradation and providing a self-validating protocol for storage and handling. The core directive is to minimize hydrolytic ring-opening and isotopic exchange , ensuring the integrity of mass spectrometric data.

Chemical Identity & Mechanistic Context[1][2][3][4]

The Molecule[4][5][6]

-

Common Name: Trandolapril Diketopiperazine-d5

-

Synonyms: Trandolapril Impurity D (d5); Trandolapril Related Compound D (d5).

-

Chemical Structure: A bicyclic system formed by the intramolecular condensation of the N-terminal amino group with the carboxylic acid moiety of the alanine residue (or ester group), resulting in a diketopiperazine (2,5-diketopiperazine) ring.

-

Isotopic Labeling: Typically labeled with five deuterium atoms (

) on the phenyl ring. This placement is strategic, ensuring the label is located on a non-exchangeable moiety, preventing signal loss during extraction or chromatography.

Formation & Degradation Mechanism

Trandolapril (parent) is an ester prodrug.[1] Under specific conditions—particularly moisture and heat—it undergoes intramolecular aminolysis . The secondary amine attacks the amide carbonyl (or ester carbonyl), expelling ethanol or water to form the thermodynamically stable six-membered lactam ring (DKP).

Conversely, under alkaline conditions or prolonged exposure to moisture, the DKP ring can hydrolyze (open), reverting to the diacid form (Trandolaprilat) or other linear degradants.

Figure 1: Mechanistic Pathway of Trandolapril DKP Formation

Physicochemical Stability Profile

The stability of Trandolapril-DKP-d5 is governed by three primary vectors: Hygroscopicity , pH Sensitivity , and Isotopic Integrity .

| Parameter | Risk Level | Mechanistic Insight |

| Hygroscopicity | High | The DKP ring is stable, but the molecule can absorb atmospheric moisture. Water facilitates the reverse reaction (hydrolysis) at the amide bond, especially if trace acids/bases are present. |

| Thermal Stability | Moderate | Stable in solid state at -20°C. In solution, elevated temperatures (>30°C) accelerate thermodynamic relaxation and ring opening. |

| Photostability | Low | The phenyl moiety (site of d5 label) can undergo photo-oxidation under intense UV light. Protect from light. |

| Solution pH | Critical | Optimum pH: 4.0 – 6.0. Alkaline (pH > 8): Rapid hydrolysis of the lactam ring. Acidic (pH < 2): Potential for acid-catalyzed hydrolysis. |

| Isotopic Exchange | Low | C-D bonds on the phenyl ring are chemically inert under standard conditions. Avoid protic solvents with extreme pH to prevent unlikely H/D scrambling. |

Storage & Handling Protocols

Solid State Storage (Reference Material)

Objective: Halt thermodynamic degradation and prevent moisture uptake.

-

Temperature: Store at -20°C (-4°F) or lower.

-

Container: Amber glass vial with a PTFE-lined screw cap.

-

Desiccation: Store the vial inside a secondary container (e.g., a resealable Mylar bag) containing active silica gel or molecular sieves.

-

Thawing: Allow the vial to equilibrate to room temperature (20-25°C) for 30 minutes before opening. Why? Opening a cold vial condenses atmospheric moisture onto the hygroscopic solid, triggering immediate degradation upon re-storage.

Solution Preparation & Storage

Objective: Maintain concentration accuracy and prevent precipitation.

-

Solvent System: Acetonitrile (MeCN) or Methanol (MeOH).

-

Recommendation:100% Acetonitrile is preferred for stock solutions as it is aprotic and minimizes hydrolysis risk compared to alcohols.

-

-

Concentration: Prepare stock solutions at 1.0 mg/mL .

-

Storage:

-

-80°C: Stable for up to 12 months.

-

-20°C: Stable for 1-3 months.

-

4°C: Use within 1 week.

-

Figure 2: Handling & Reconstitution Workflow

Analytical Verification (Self-Validating System)

Before using stored Trandolapril-DKP-d5 in critical assays, verify its integrity using the following LC-MS/MS parameters. A shift in retention time or the appearance of a mass peak corresponding to the hydrolyzed product (M+18) indicates degradation.

LC-MS/MS Parameters

| Parameter | Setting |

| Column | C18 (e.g., Waters BEH C18), 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Detection | ESI Positive Mode (MRM) |

| Transition (Quant) | [M+H]+ > Fragment (Consult specific CoA for exact parent mass, typically ~418 > fragment) |

Acceptance Criteria

-

Purity: Chromatographic purity > 98% (by UV or TIC).

-

Isotopic Purity: Contribution to the unlabeled (d0) channel must be < 0.5% (to prevent interference with analyte quantification).

-

Mass Shift: Confirm the precursor ion is +5 Da relative to the native Trandolapril DKP (approx. m/z 413 vs 418).

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5484727, Trandolapril. PubChem. Available at: [Link]

-

U.S. Food and Drug Administration (FDA). Mavik (Trandolapril) Prescribing Information & Chemistry Review. FDA Access Data. Available at: [Link]

-

Stanisz, B. (2003). Kinetics of degradation of trandolapril. Acta Poloniae Pharmaceutica. (Mechanistic grounding for DKP formation). Available at: [Link]

Sources

Trandolapril diketopiperazine-d5 internal standard preparation protocol

Application Note: Preparation and Bioanalytical Utilization of Trandolapril Diketopiperazine-d5 Internal Standard

Abstract

This application note details the standardized protocol for the preparation of Trandolapril Diketopiperazine-d5 (Trandolapril-DKP-d5), a stable isotope-labeled internal standard (SIL-IS) used in the quantification of Trandolapril and its metabolites. Trandolapril, an angiotensin-converting enzyme (ACE) inhibitor, is chemically unstable, prone to hydrolysis (forming Trandolaprilat) and intramolecular cyclization (forming Diketopiperazine). Accurate bioanalysis requires a SIL-IS that mimics the physicochemical behavior of the analyte while compensating for matrix effects, extraction efficiency, and ionization variability. This guide covers stock solution preparation, stability maintenance, and LC-MS/MS workflow integration.

Introduction & Scientific Rationale

The Instability Challenge

Trandolapril is a prodrug ester that hydrolyzes to the active diacid, Trandolaprilat. However, a critical degradation pathway involves the nucleophilic attack of the secondary amine on the adjacent carbonyl carbon, leading to the formation of a bicyclic diketopiperazine (DKP) derivative. This cyclization is accelerated by heat, moisture, and specific pH conditions.

Because the DKP derivative is often monitored as a stability-indicating impurity or a metabolite, the use of Trandolapril-DKP-d5 is essential. It serves as the precise internal standard for the DKP analyte, ensuring that any degradation of the parent drug during sample processing is distinguished from the endogenous DKP levels.

Mechanism of Action (Internal Standard)

The d5-labeled IS (typically deuterated on the phenylethyl moiety) co-elutes with the unlabeled DKP but is mass-resolved by the mass spectrometer. It corrects for:

-

Signal Suppression/Enhancement: Co-eluting matrix components that alter ionization efficiency.

-

Extraction Recovery: Variability in Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).

Chemical Mechanism & Pathway

The following diagram illustrates the degradation pathway necessitating the specific monitoring of the DKP species and the workflow for IS preparation.

Figure 1: Degradation pathway of Trandolapril to Diketopiperazine and the parallel workflow for Internal Standard preparation.

Materials and Equipment

| Category | Item | Specification/Grade |

| Reference Standard | Trandolapril Diketopiperazine-d5 | Isotopic Purity ≥ 99% atom D; Chemical Purity > 98% |

| Solvents | Methanol (MeOH) | LC-MS Grade |

| Acetonitrile (ACN) | LC-MS Grade | |

| Water | Milli-Q / LC-MS Grade | |

| Formic Acid | LC-MS Grade (Optima or equivalent) | |

| Equipment | Analytical Balance | Readability 0.01 mg (e.g., Mettler Toledo XPR) |

| Vortex Mixer | Multi-tube capability | |

| Centrifuge | Refrigerated (4°C), >4000 x g | |

| LC-MS/MS System | Triple Quadrupole (e.g., Sciex 6500+ or Waters Xevo TQ-XS) | |

| Consumables | Amber Glass Vials | Silanized (to prevent adsorption) |

| Pipette Tips | Low-retention, aerosol barrier |

Experimental Protocols

Protocol A: Stock Solution Preparation (1.0 mg/mL)

Objective: To create a stable, concentrated primary source of the internal standard.

-

Equilibration: Remove the neat Trandolapril-DKP-d5 vial from the freezer (-20°C) and allow it to equilibrate to room temperature (approx. 30 mins) in a desiccator. This prevents condensation moisture from degrading the solid.

-

Weighing: Accurately weigh approximately 1.0 mg of the substance into a 1.5 mL amber glass vial. Record the exact weight (e.g., 1.04 mg).

-

Calculation: Calculate the required volume of solvent to achieve exactly 1.0 mg/mL (free base corrected).

-

Formula:

-

Where

= Volume of solvent (mL),

-

-

Dissolution: Add the calculated volume of 100% Methanol .

-

Note: Methanol is preferred over Acetonitrile for solubility and stability of ACE inhibitor-related compounds.

-

-

Mixing: Vortex for 1 minute. Sonicate for 3 minutes if particles persist, but avoid heating the solution.

-

Storage: Aliquot into 100 µL portions in amber cryovials. Store at -70°C to -80°C .

Protocol B: Working Solution Preparation

Objective: To prepare the solution used for daily spiking of samples.

-

Intermediate Stock (10 µg/mL):

-

Transfer 10 µL of Stock Solution (1.0 mg/mL) into 990 µL of Methanol/Water (50:50 v/v).

-

Vortex mix.[7]

-

-

Working Internal Standard (WIS) (e.g., 100 ng/mL):

-

Transfer 100 µL of Intermediate Stock into 9.9 mL of Acetonitrile .

-

Critical Step: The solvent for the WIS should match the protein precipitation solvent if using PPT. If using SPE, use Water/MeOH (90:10).

-

For Protein Precipitation (PPT): Prepare WIS in 100% Acetonitrile.

-

For SPE/LLE: Prepare WIS in 50% Methanol.

-

Protocol C: Sample Processing (Protein Precipitation)

Context: This method is rapid and suitable for high-throughput PK studies.

-

Aliquot: Transfer 50 µL of plasma/serum into a 96-well plate or microcentrifuge tube.

-

IS Spiking: Add 25 µL of Working Internal Standard (WIS) to all samples (except Double Blanks).

-

Equilibration: Vortex gently and let stand for 2 minutes to allow IS to equilibrate with plasma proteins.

-

Precipitation: Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

-

Agitation: Vortex vigorously for 5 minutes (multi-tube vortexer).

-

Separation: Centrifuge at 4,000 x g for 15 minutes at 4°C.

-

Transfer: Transfer 100 µL of the supernatant to a clean plate.

-

Dilution: Add 100 µL of Water (0.1% Formic Acid) to match the initial mobile phase conditions.

-

Injection: Inject 5–10 µL into the LC-MS/MS.

LC-MS/MS Conditions

-

Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0.0 min: 10% B

-

0.5 min: 10% B

-

2.5 min: 90% B

-

3.0 min: 90% B

-

3.1 min: 10% B (Re-equilibration)

-

-

Ionization: ESI Positive Mode.

MRM Transitions (Example - Must be Tuned):

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Trandolapril DKP | 413.2 | 234.1 / 160.1 | 30 | 25 |

| Trandolapril DKP-d5 | 418.2 | 239.1 / 165.1 | 30 | 25 |

Note: The mass shift (+5) corresponds to the d5 label. Ensure the product ion also contains the label (e.g., if the label is on the phenylethyl group, the fragment must include this group).

Validation & Quality Assurance (Self-Validating System)

To ensure the protocol is "self-validating" (E-E-A-T), perform the following checks:

-

Isotopic Contribution (Cross-Talk):

-

Deuterium Exchange Check:

-

Incubate the IS in plasma at room temperature for 4 hours.

-

Analyze against a fresh solution. Significant drop in signal intensity or appearance of "d4/d3" peaks indicates deuterium exchange (unlikely with d5-phenyl, but possible with acidic protons).

-

-

Stock Solution Stability:

-

Compare stored stock (T=1 month) vs. freshly weighed stock.

-

Acceptance: % Difference within ±5%.

-

References

-

FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]

-

European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

-

Gumieniczek, A., et al. (2013). Stability-indicating HPLC method for the determination of trandolapril in the presence of degradation products. Acta Chromatographica. [Link]

-

PubChem. (2023). Trandolapril Compound Summary. National Library of Medicine. [Link]

-

Parekh, J. M., et al. (2010).[8] Simultaneous determination of trandolapril and trandolaprilat in human plasma by LC-MS/MS. Journal of Chromatography B. [Link]

Sources

- 1. e-b-f.eu [e-b-f.eu]

- 2. benchchem.com [benchchem.com]

- 3. Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ema.europa.eu [ema.europa.eu]

- 5. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]

- 6. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. baranlab.org [baranlab.org]

Application Note: High-Throughput Solid-Phase Extraction (SPE) of Trandolapril from Human Plasma using Mixed-Mode Cation Exchange

Abstract & Introduction

Trandolapril is a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and heart failure.[1] As an ethyl ester prodrug, it is rapidly hydrolyzed in vivo by esterases to its active diacid metabolite, trandolaprilat.

The Analytical Challenge: Quantifying Trandolapril in human plasma presents two specific challenges:

-

Ex Vivo Instability: Plasma esterases continue to convert Trandolapril to trandolaprilat after blood draw, requiring strict temperature control and enzyme inhibition.

-

Matrix Complexity: Phospholipids in plasma cause significant ion suppression in Electrospray Ionization (ESI), particularly for hydrophobic drugs like Trandolapril (logP ~2.6).

The Solution: This protocol utilizes Mixed-Mode Strong Cation Exchange (MCX) SPE. Unlike traditional C18 (reversed-phase) extraction, MCX utilizes a dual-retention mechanism (hydrophobic + ion exchange) that allows for a rigorous organic wash step. This specifically removes neutral phospholipids while the basic analyte remains ionically bound, resulting in cleaner extracts and lower matrix effects than Protein Precipitation (PPT) or Liquid-Liquid Extraction (LLE).

Method Development Strategy

Physicochemical Basis for Protocol Design

-

Analyte Structure: Trandolapril contains a secondary amine (pKa ~5.6) and a carboxylic acid.[2] At acidic pH (< 4.0), the amine is protonated (

), allowing it to bind to the sulfonate groups of the MCX sorbent. -

Internal Standard (IS): Trandolapril-d5 is essential. It co-elutes with the analyte, compensating for matrix-induced ionization suppression and extraction variability.

Mechanism of Extraction (MCX)

The following Graphviz diagram illustrates the specific chemical interactions utilized in this protocol to isolate Trandolapril from the plasma matrix.

Caption: Mixed-Mode Cation Exchange (MCX) retention and elution logic for basic drugs.

Materials and Reagents

| Component | Specification | Notes |

| SPE Cartridge | Oasis MCX 30mg/1cc (or equivalent) | Mixed-mode: RP + Strong Cation Exchange |

| Internal Standard | Trandolapril-d5 | 100 ng/mL working solution in 50% MeOH |

| Loading Buffer | 2% Phosphoric Acid ( | Acidifies plasma to protonate analyte |

| Wash Solvent 1 | 2% Formic Acid in Water | Removes proteins/salts |

| Wash Solvent 2 | 100% Methanol | Critical: Removes phospholipids |

| Elution Solvent | 5% | High pH breaks ionic interaction |

| Reconstitution | Mobile Phase A/B (50:50) | Match initial gradient conditions |

Detailed Experimental Protocol

Sample Pre-treatment (Critical for Stability)

-

Caution: Perform all steps on wet ice (4°C) to prevent prodrug hydrolysis.

-

Thaw human plasma samples at room temperature and immediately place on ice.

-

Aliquot 200 µL of plasma into a clean tube.

-

Add 20 µL of Trandolapril-d5 IS working solution.[3] Vortex gently.

-

Add 200 µL of 2%

.-

Why? This disrupts protein binding and lowers pH to ~2.0, ensuring Trandolapril is fully ionized (positively charged) for capture by the MCX sorbent.

-

-

Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 mins to pellet any precipitated debris.

Solid Phase Extraction (SPE) Procedure[4][5][6]

-

Conditioning:

-

1.0 mL Methanol.

-

1.0 mL Water.

-

-

Loading:

-

Load the entire pre-treated supernatant (~400 µL) onto the cartridge.

-

Flow rate: Low vacuum (~1 mL/min).

-

-

Washing:

-

Wash 1: 1.0 mL 2% Formic Acid in Water. (Removes hydrophilic interferences).

-

Wash 2: 1.0 mL 100% Methanol. (Removes hydrophobic neutrals and phospholipids).

-

Note: Dry cartridge under high vacuum for 1 minute after Wash 2.

-

-

Elution:

-

Elute with 2 x 250 µL of 5% Ammonium Hydroxide in Methanol.

-

Why? The ammonia raises the pH > 10. The analyte loses its proton, becomes neutral, and releases from the cation-exchange sites.

-

-

Post-Extraction:

-

Evaporate eluate to dryness under nitrogen stream at 40°C.

-

Reconstitute in 100 µL of Mobile Phase (0.1% Formic Acid : ACN, 50:50).

-

LC-MS/MS Conditions

Chromatography (LC):

-

Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) or Waters XBridge C18.

-

Mobile Phase A: 0.1% Formic Acid in Water.[4]

-

Mobile Phase B: Acetonitrile (ACN).[5]

-

Flow Rate: 0.4 mL/min.

-

Injection Vol: 5-10 µL.

Gradient Table:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.0 | 30 | Initial Hold |

| 0.5 | 30 | Start Gradient |

| 2.5 | 90 | Elution of Analyte |

| 3.5 | 90 | Wash Column |

| 3.6 | 30 | Re-equilibration |

| 5.0 | 30 | End Run |

Mass Spectrometry (MS/MS):

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Trandolapril | 431.2 | 234.1 | 25 |

| Trandolapril-d5 | 436.2 | 239.1 | 25 |

Note: Transitions should be optimized for the specific instrument. The 234 fragment typically corresponds to the loss of the ethoxycarbonyl-phenylpropyl moiety.

Analytical Workflow Diagram

Caption: End-to-end bioanalytical workflow for Trandolapril quantification.

Validation & Performance Metrics

To ensure this method meets regulatory standards (FDA/EMA Bioanalytical Guidelines), the following parameters must be validated.

Expected Results

| Parameter | Acceptance Criteria | Typical Result (MCX Method) |

| Linearity | 0.998 (Range: 0.5 - 200 ng/mL) | |

| Extraction Recovery | Consistent (>50%) | ~85-90% (High recovery due to ionic binding) |

| Matrix Effect | 85-115% | 95% (Phospholipids removed by MeOH wash) |

| Precision (CV) | < 15% | < 6% Intra-day |

Troubleshooting

-

Low Recovery: Ensure the loading pH is < 3.[8]0. If the pH is too high, Trandolapril will not ionize sufficiently to bind to the MCX sorbent.

-

Peak Tailing: Trandolapril is basic. Ensure the mobile phase contains sufficient buffer or acid (0.1% Formic Acid) to prevent secondary interactions with silanols on the column.

-

Instability: If "Trandolaprilat" peaks appear in the chromatogram of a fresh standard, check the evaporation temperature. Do not exceed 40°C.

References

-

Nirogi, R., et al. (2006). "LC-MS/MS method for the simultaneous quantification of trandolapril and its active metabolite trandolaprilat in human plasma." Journal of Pharmaceutical and Biomedical Analysis.

-

Gumieniczek, A., & Hopkala, H. (2001). "Development and Validation of a Liquid Chromatographic Method for the Determination of Trandolapril and Verapamil in Capsules." Journal of Liquid Chromatography & Related Technologies.

-

Waters Corporation. "Oasis MCX Extraction Protocol for Basic Drugs." Waters Application Notes.

-

PubChem. "Trandolapril Compound Summary." National Library of Medicine.

Sources

- 1. ijsr.net [ijsr.net]

- 2. Trandolapril | 87679-37-6 [chemicalbook.com]

- 3. asianpubs.org [asianpubs.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. (PDF) Comparative pharmacokinetics of trandolapril, its active metabolite, and verapamil in human plasma of Egyptian population using HPLC-MS/MS [academia.edu]

- 7. chem.ubbcluj.ro [chem.ubbcluj.ro]

- 8. Bot Verification [rasayanjournal.co.in]

Application Note: Optimizing MRM Transitions for Trandolapril Diketopiperazine-d5 Detection

Executive Summary & Scientific Context

In the high-stakes environment of bioanalysis and stability testing, the accurate detection of Trandolapril Diketopiperazine (DKP) is critical. Trandolapril, an ester prodrug, degrades via two primary pathways: hydrolysis to the active metabolite Trandolaprilat, and intramolecular cyclization to form Diketopiperazine derivatives.

The Trandolapril-DKP-d5 internal standard (IS) is essential for compensating for matrix effects and recovery variations. However, its detection presents unique challenges:

-

Structural Rigidity: The DKP ring formation alters fragmentation patterns compared to the parent drug.

-

Isobaric Interferences: DKP forms can be isobaric or close in mass to other metabolites if resolution is poor.

-

Label Stability: Ensuring the deuterium label (d5) remains on a stable moiety (typically the phenylethyl group) during fragmentation is non-negotiable for accurate quantitation.

This guide details a self-validating protocol to optimize Multiple Reaction Monitoring (MRM) transitions for Trandolapril-DKP-d5, moving beyond generic "recipes" to mechanism-based method development.

Structural Dynamics & Degradation Pathways

Understanding the formation of the DKP moiety is the prerequisite for predicting mass spectral behavior. Trandolapril (TRP) undergoes nucleophilic attack by the N-terminal amine on the adjacent carbonyl, leading to cyclization and loss of water.

Figure 1: Trandolapril Degradation & DKP Formation Pathway

Phase I: Theoretical Mass Calculation & Precursor Selection

Before injection, we must establish the theoretical mass shifts for the deuterated standard. The d5 label is typically located on the phenyl ring of the side chain, which is chemically stable and unlikely to scramble during ESI.

Table 1: Target Analyte Mass Specifications

| Analyte | Molecular Formula | Monoisotopic Mass (Da) | Precursor Ion | Mass Shift ( |

| Trandolapril (Parent) | 430.25 | 431.3 | - | |

| Trandolapril-DKP | 412.24 | 413.2 | -18 Da (vs Parent) | |

| Trandolapril-d5 (IS) | 435.28 | 436.3 | +5 Da (vs Parent) | |

| Trandolapril-DKP-d5 | 417.27 | 418.3 | +5 Da (vs DKP) |

Critical Check: Ensure your specific batch of IS has the d5 label on the phenyl ring. If the label is on the ethyl ester group, it will be lost during hydrolysis-related fragmentation, rendering the IS useless for certain transitions.

Phase II: Source Parameter Optimization (The "Survival Yield" Approach)

DKP rings are thermally stable but can be prone to in-source fragmentation if potentials are too high.

Protocol:

-

Infusion: Infuse a 100 ng/mL solution of Trandolapril-DKP-d5 at 10 µL/min via a T-junction into the mobile phase flow (0.4 mL/min).

-

Q1 Scan: Scan range 400–450 Da. Center on 418.3 .

-

Declustering Potential (DP) Ramp:

-

Ramp DP from 0V to 120V in 5V increments.

-

Goal: Maximize the intensity of 418.3 while keeping in-source fragments (e.g., loss of ethyl group, m/z ~372) below 5%.

-

Typical Optimal Range: 60–90 V (Instrument dependent).

-

Phase III: MRM Transition Discovery & Collision Energy (CE) Optimization

The core challenge with DKP-d5 is that the DKP ring fusion alters the fragmentation pathway compared to the linear parent. We cannot simply assume the "234" fragment (common in Trandolapril) will be dominant or retain the d5 label.

Step 1: Product Ion Scan (MS2)

Perform a product ion scan of precursor 418.3 with a rolling Collision Energy (e.g., 10, 30, 50 eV).

Predicted Fragmentation Logic:

-

Pathway A (Side Chain Cleavage): Cleavage of the N-C bond between the DKP ring and the phenylethyl side chain.

-

Result: Loss of the d5-labeled side chain. AVOID this for Quantitation if possible, as the charged fragment might be the unlabeled DKP core, or the labeled side chain (low mass).

-

-

Pathway B (Ester Loss): Loss of the ethyl ester group (

or-

Mass Shift: 418.3 - 46 = 372.3 or 418.3 - 73 = 345.3 .

-

Advantage:[1] Retains the d5-phenyl label. High specificity.

-

-

Pathway C (Tropylium Ion): Formation of the stable tropylium ion from the phenyl side chain.

-

Mass: 91 (unlabeled)

96.1 (d5-labeled). -

Advantage:[1] Very sensitive, but can be noisy in complex matrices.

-

Step 2: Automated CE Ramping

Construct a method to monitor the three candidate transitions while ramping CE.

Table 2: Recommended MRM Transitions for Optimization

| Transition Type | Precursor (Q1) | Product (Q3) | Rationale | Suggested CE Range |

| Quantifier (Primary) | 418.3 | 345.3 | Loss of Ester ( | 20 - 35 eV |

| Qualifier 1 | 418.3 | 372.3 | Loss of Ethanol ( | 15 - 25 eV |

| Qualifier 2 | 418.3 | 96.1 | Tropylium-d5 ion. High sensitivity, check for background noise. | 40 - 60 eV |

| Parent Check | 436.3 | 234.1 | Monitor to ensure no parent drug contamination in IS. | 25 - 35 eV |

Self-Validating Logic: If the ratio of Quantifier/Qualifier transitions in your sample differs from the pure standard by >15%, you have an interference. The DKP-d5 transitions must be distinct from the unlabeled DKP transitions (413.2

340.2).

Phase IV: Chromatographic Separation Strategy

Because Trandolapril (431), Trandolaprilat (416), and their DKP analogs (413, 398) are structurally similar, chromatographic resolution is vital to prevent ion suppression.

-

Column: C18 or Phenyl-Hexyl (Phenyl phases often provide better selectivity for the aromatic DKP ring).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: 0.1% Formic Acid in Acetonitrile (Methanol can cause transesterification of the ethyl ester; ACN is preferred).

-

-

Gradient:

-

DKP is generally more hydrophobic than the diacid (Trandolaprilat) but slightly less hydrophobic than the parent ester (Trandolapril) due to the loss of the free amine/carboxylic acid interaction.

-

Target Retention: Ensure DKP elutes between Trandolaprilat and Trandolapril.

-

References

-

PubChem. (n.d.). Trandolapril | C24H34N2O5. National Library of Medicine. Retrieved October 26, 2023, from [Link]

-

Splendid Lab. (n.d.). Trandolapril-d5 Diketopiperazine Product Data. Retrieved October 26, 2023, from [Link]

-

Gumieniczek, A., et al. (2012). Impurity Profiling of Trandolapril Under Stress Testing. International Journal of Pharmaceutics. Retrieved October 26, 2023, from [Link]

-

Ravi, Y., & Rajkamal, B. (2019). An Improved LC-MS/MS Method Development and Validation for the Determination of Trandolapril. International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved October 26, 2023, from [Link]

-

Veeprho Pharmaceuticals. (n.d.). Trandolapril-D5 Internal Standard Specifications. Retrieved October 26, 2023, from [Link]

Sources

Application Note: Optimization of Trandolapril Diketopiperazine-d5 Spiking Solution for LC-MS/MS Quantitation

Executive Summary

This guide provides a rigorous methodology for establishing the concentration range of Trandolapril diketopiperazine-d5 (Trandolapril DKP-d5) when used as a Stable Isotope Labeled Internal Standard (SIL-IS). Trandolapril DKP (also known as Impurity D ) is a degradation product formed via intramolecular cyclization of Trandolapril [1]. Accurate quantitation requires an IS concentration that balances signal stability against detector saturation and isotopic cross-talk.

Recommended Starting Range:

-

Spiking Solution Concentration:

-

Final On-Column Concentration:

Technical Rationale & Mechanism

The Degradation Pathway

Trandolapril is an angiotensin-converting enzyme (ACE) inhibitor. Under conditions of moisture, heat, or specific pH stress, it undergoes intramolecular cyclization to form a diketopiperazine (DKP) derivative. This reaction involves the nucleophilic attack of the secondary amine on the adjacent carbonyl, leading to the formation of a six-membered lactam ring.

Why Trandolapril DKP-d5?

In LC-MS/MS analysis, matrix effects (ion suppression/enhancement) can severely compromise accuracy.[1] Trandolapril DKP-d5 is the "gold standard" IS because:

-

Co-elution: It elutes at the exact retention time as the analyte, experiencing the exact same matrix effects.[2]

-

Mass Shift: The deuterium labeling (+5 Da) shifts the precursor ion mass, allowing spectral resolution from the analyte.

The "Goldilocks" Zone for IS Concentration

Selecting the spiking concentration is not arbitrary. It must satisfy three criteria:

-

Signal-to-Noise (S/N): High enough to yield a precision (CV) < 5%.

-

Linearity Limits: Low enough to remain within the linear dynamic range of the detector (avoiding saturation/pulse pile-up).

-

Cross-Talk Avoidance: Low enough that isotopic impurities in the IS do not contribute a significant signal to the analyte channel (the "blank" response).

Visualizing the Workflow

The following diagram illustrates the degradation pathway and the decision logic for IS concentration selection.

Figure 1: Trandolapril degradation pathway and Internal Standard (IS) preparation workflow.

Experimental Protocol

Materials Required[1]

-

Analyte: Trandolapril Diketopiperazine Reference Standard.

-

Internal Standard: Trandolapril Diketopiperazine-d5 (e.g., from Splendid Lab, Pharmaffiliates) [2].

-

Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid.

-

Matrix: Blank plasma or relevant buffer (depending on assay type).

Solution Preparation

Step 1: Primary Stock Solution (1.0 mg/mL)

-

Weigh 1.0 mg of Trandolapril DKP-d5.

-

Dissolve in 1.0 mL of Methanol.

-

Storage: -20°C (Stable for ~6 months).

Step 2: Intermediate Stock (10 µg/mL)

-

Transfer 10 µL of Primary Stock into 990 µL of Methanol/Water (50:50 v/v).

Step 3: Spiking Solutions (Optimization Panel) Prepare three potential spiking concentrations to test:

-

Low: 50 ng/mL

-

Mid: 200 ng/mL

-

High: 500 ng/mL

Determination of Optimal Range

Perform the following validation runs to select the correct concentration.

Experiment A: Detector Saturation Check

-

Method: Inject the "High" (500 ng/mL) solution directly (neat).

-

Criteria: The absolute peak area should be between

and -

Failure Mode: If counts exceed

(detector specific), the detector may be saturating, leading to non-linear response. Action: Dilute to "Mid" or "Low".

Experiment B: Isotopic Cross-Talk (The "Blank" Test)

-

Method: Spike blank matrix with only the IS at the chosen concentration (e.g., 200 ng/mL). Do not add Analyte.

-

Analysis: Monitor the Analyte MRM transition (unlabelled channel).

-

Criteria: The signal in the Analyte channel must be

of the Lower Limit of Quantitation (LLOQ) of the assay [3]. -

Reasoning: If the d5 standard contains traces of d0 (unlabelled), high IS concentrations will create a false positive signal for the analyte.

Experiment C: Response Ratio Consistency

-

Method: Prepare a calibration curve for the Analyte (e.g., 1 ng/mL to 100 ng/mL) keeping IS constant.

-

Criteria: The plot of (Area_Analyte / Area_IS) vs. Concentration must be linear (

).

Summary of Recommended Parameters

| Parameter | Recommended Value | Rationale |

| IS Stock Solvent | Methanol or ACN | Ensures solubility and stability. |

| Working Conc. | 200 ng/mL | Provides robust signal without saturation. |

| Spike Volume | 10-20 µL per 100 µL sample | Minimizes dilution error and solvent shock. |

| Final Conc. | ~20-40 ng/mL | Ideal for ESI+ sensitivity of ACE inhibitors. |

| Mass Transitions | Analyte: 413.2 | +5 Da shift ensures separation. |

References

-

Pharmaffiliates . Trandolapril-d5 Diketopiperazine Data Sheet. Available at: [Link]

-

US FDA . Bioanalytical Method Validation Guidance for Industry. (2018). Available at: [Link]

-

Agilent Technologies . Internal Standard Strategy for LC-MS/MS. Available at: [Link]

Sources

Simultaneous quantification of Trandolapril and impurities using d5 standards

Application Note: Simultaneous Quantification of Trandolapril and Key Impurities (Trandolaprilat, Diketopiperazine) Using Isotope Dilution LC-MS/MS

Abstract

This application note details a robust, high-sensitivity LC-MS/MS protocol for the simultaneous quantification of Trandolapril (parent), its active metabolite Trandolaprilat, and its primary degradation product, Diketopiperazine (Impurity D). Utilizing Trandolapril-d5 as a Stable Isotope-Labeled Internal Standard (SIL-IS), this method addresses the critical challenges of electrospray ionization (ESI) matrix effects and extraction variability. Designed for pharmaceutical quality control and bioanalytical rigor, this workflow aligns with ICH Q2(R2) validation standards.

Introduction

Trandolapril is a non-sulfhydryl prodrug that hydrolyzes to Trandolaprilat , a potent Angiotensin-Converting Enzyme (ACE) inhibitor.[1] While this hydrolysis is the intended metabolic pathway, premature degradation in pharmaceutical formulations or biological samples complicates quantification.

The Analytical Challenge:

-

Structural Similarity: Impurities like Impurity D (Diketopiperazine) and Trandolaprilat share the core indole backbone with the parent, making chromatographic separation demanding.

-

Matrix Effects: In ESI-MS/MS, co-eluting phospholipids or formulation excipients can cause ion suppression, leading to inaccurate quantification.

-

Dynamic Range: The parent drug is often present at much higher concentrations than trace impurities, requiring a method with exceptional linearity.

The Solution: Isotope Dilution Mass Spectrometry (IDMS) By employing Trandolapril-d5 , we create a self-validating system. The d5-analog co-elutes with the analyte, experiencing the exact same ionization environment. Any signal suppression affecting the analyte equally affects the internal standard, ensuring the ratio of their responses remains constant and accurate.

Chemical Basis & Target Analytes

| Analyte | Role | Molecular Formula | Precursor Ion | Key Characteristic |

| Trandolapril | Parent Drug | 431.2 | Ethyl ester prodrug | |

| Trandolaprilat | Active Metabolite | 403.2 | Diacid (Hydrolysis product) | |

| Impurity D | Degradant | 413.2 | Diketopiperazine (Cyclized) | |

| Trandolapril-d5 | Internal Standard | 436.2 | Deuterated ethyl group |

Experimental Protocol

Reagents and Standards

-

Reference Standards: Trandolapril (USP/EP grade), Trandolaprilat, Trandolapril Diketopiperazine.

-

Internal Standard: Trandolapril-d5 (Isotopic purity >99%).

-

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.

Sample Preparation (Solid Phase Extraction)

Rationale: SPE is selected over protein precipitation to remove phospholipids that cause ion suppression, crucial for trace impurity detection.

-

Conditioning: Equilibrate HLB (Hydrophilic-Lipophilic Balance) cartridges with 1 mL MeOH followed by 1 mL water.

-

Loading: Mix 200 µL of sample (Plasma or dissolved tablet formulation) with 20 µL of Trandolapril-d5 Working Solution (500 ng/mL) and 200 µL of 0.1% Formic Acid. Load onto cartridge.

-

Washing: Wash with 1 mL of 5% MeOH in water (removes salts/proteins).

-

Elution: Elute with 1 mL of ACN.

-

Reconstitution: Evaporate to dryness under nitrogen at 40°C. Reconstitute in 200 µL of Mobile Phase A/B (80:20).

LC-MS/MS Conditions

Liquid Chromatography (UHPLC)

-

Column: Agilent Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

-

Mobile Phase A: 0.1% Formic Acid + 2mM Ammonium Formate in Water.

-

Flow Rate: 0.4 mL/min.

-

Column Temp: 40°C.

Gradient Program:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.00 | 20 | Initial Hold |

| 0.50 | 20 | Start Ramp |

| 4.00 | 90 | Elution of Parent/Impurities |

| 5.00 | 90 | Wash |

| 5.10 | 20 | Re-equilibration |

| 7.00 | 20 | Stop |

Mass Spectrometry (Triple Quadrupole)

-

Source: ESI Positive Mode.

-

Spray Voltage: 3500 V.

-

Gas Temp: 350°C.

MRM Transitions (Quantifier/Qualifier):

-

Trandolapril: 431.2

234.1 (CE: 20 eV) -

Trandolaprilat: 403.2

206.1 (CE: 22 eV) -

Impurity D: 413.2

234.1 (CE: 25 eV) [Note: Validated transition may vary by instrument] -

Trandolapril-d5: 436.2

239.1 (CE: 20 eV)

Workflow Visualization

Figure 1: Analytical Workflow

This diagram outlines the critical path from sample preparation to data acquisition.

Caption: Step-by-step analytical workflow ensuring sample integrity and precise quantification.

Figure 2: The Mechanism of d5-Correction

This diagram illustrates why the d5-standard is superior to external calibration.

Caption: Self-validating mechanism: Matrix effects suppress both signals equally, maintaining a constant ratio.

Validation Strategy (ICH Q2 R2)

To ensure this protocol meets regulatory standards, the following validation parameters must be executed:

-

Specificity:

-

Inject "Blank" matrix and "Zero" (Blank + IS).

-

Acceptance: Interference at analyte retention time must be < 20% of the Lower Limit of Quantification (LLOQ).

-

-

Linearity:

-

Accuracy & Precision:

-

Run QC samples at Low, Medium, and High concentrations (n=6).

-

Acceptance: Within ±15% (±20% at LLOQ).

-

-

Matrix Effect (Absolute):

-

Compare peak area of analyte spiked into extracted blank matrix vs. neat solution.

-

Crucial Step: The IS-normalized matrix factor should be close to 1.0, proving the d5 standard corrects for suppression.

-